

# Efficacy of Therapeutics Derived from 4-(Aminoalkyl)-1-butanol Scaffolds: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-(Z-Amino)-1-butanol*

Cat. No.: *B096056*

[Get Quote](#)

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The 4-(aminoalkyl)-1-butanol backbone has emerged as a versatile and privileged structure, giving rise to a number of impactful medicines. This guide provides an in-depth, objective comparison of the efficacy of key drugs synthesized from this scaffold, supported by experimental data from seminal preclinical and clinical studies. We will dissect the performance of these compounds against relevant alternatives, offering researchers, scientists, and drug development professionals a clear, evidence-based perspective.

## Introduction: The Versatility of the 4-(Aminoalkyl)-1-butanol Scaffold

The 4-(aminoalkyl)-1-butanol core, with its inherent chirality and functional handles, provides an excellent starting point for the synthesis of complex, biologically active molecules. The primary amine and hydroxyl groups offer sites for facile modification, allowing for the introduction of diverse pharmacophores that can be tailored to interact with specific biological targets. This has led to the development of drugs across different therapeutic areas, most notably in antiviral and cardiovascular medicine. This guide will focus on two prominent examples: the antiviral agent Famciclovir (and its active form, Penciclovir) and the prostacyclin receptor agonist Selexipag.

# Antiviral Agents: Famciclovir and Penciclovir - A Comparative Analysis Against Acyclovir

Famciclovir, an oral prodrug, is rapidly converted to its active form, penciclovir, in the body.<sup>[1]</sup> Penciclovir is a guanine analog that demonstrates potent activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), as well as varicella-zoster virus (VZV).<sup>[2][3]</sup> Its efficacy is frequently benchmarked against acyclovir, a first-generation nucleoside analog.

## Mechanism of Action: A Tale of Two Triphosphates

Both penciclovir and acyclovir exert their antiviral effects by inhibiting viral DNA polymerase. This is achieved through a multi-step intracellular activation process initiated by a viral-specific thymidine kinase (TK).<sup>[4]</sup> This initial phosphorylation is a critical step, ensuring that the drugs are selectively activated in infected cells, thereby minimizing toxicity to uninfected host cells.<sup>[4]</sup> Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form. Penciclovir triphosphate and acyclovir triphosphate compete with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain, leading to chain termination and halting viral replication.<sup>[1][4]</sup>

A key differentiator between the two lies in the intracellular stability of their active triphosphate forms. Penciclovir triphosphate exhibits a significantly longer intracellular half-life (approximately 9-10 hours in VZV-infected cells, and 10-20 hours in HSV-1 and HSV-2 infected cells, respectively) compared to acyclovir triphosphate (around 1 hour).<sup>[2][5]</sup> This prolonged intracellular presence of the active metabolite contributes to a sustained antiviral effect.<sup>[6]</sup>



[Click to download full resolution via product page](#)**Caption:** Mechanism of action of Famciclovir/Penciclovir vs. Acyclovir.

## Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of penciclovir and famciclovir in comparison to acyclovir.

**Table 1: In Vitro Antiherpetic Activity (IC50 Values)**

| Virus Strain                              | Penciclovir<br>( $\mu$ M) | Acyclovir ( $\mu$ M)    | Cell Line                  | Reference |
|-------------------------------------------|---------------------------|-------------------------|----------------------------|-----------|
| HSV-1 (Clinical Isolates)                 | 0.5 - 0.8 $\mu$ g/ml      | Not specified           | Not specified              | [6]       |
| HSV-2 (Clinical Isolates)                 | 1.3 - 2.2 $\mu$ g/ml      | Not specified           | Not specified              | [6]       |
| HSV-1<br>(Laboratory & Clinical Isolates) | 2                         | Not specified           | Human foreskin fibroblasts | [7]       |
| HSV-2<br>(Laboratory & Clinical Isolates) | 2.6                       | Not specified           | Human foreskin fibroblasts | [7]       |
| HSV-1 SC16                                | Lower than HSV-2          | Higher than Penciclovir | Vero, MRC-5, HEL 299       | [8]       |
| HSV-2 SB5 & 333                           | Higher than HSV-1         | Lower than Penciclovir  | Vero, MRC-5, HEL 299       | [8]       |

Note: Direct  $\mu$ M to  $\mu$ g/ml conversion depends on the molecular weight of the compounds.

**Table 2: In Vivo Efficacy in Animal Models**

| Animal Model                   | Drug        | Efficacy Endpoint       | ED50 (mg/kg) | Reference |
|--------------------------------|-------------|-------------------------|--------------|-----------|
| HSV-1 Encephalitis (Mice)      | Famciclovir | Mortality               | 29.9         | [9]       |
| Acyclovir                      |             | Mortality               | >100         | [9]       |
| Famciclovir                    |             | Increased Survival Time | 43.6         | [9]       |
| Acyclovir                      |             | Increased Survival Time | >100         | [9]       |
| HSV-2 Genital Infection (Mice) | Famciclovir | Mortality               | 53.4         | [9]       |
| Acyclovir                      |             | Mortality               | 53.4         | [9]       |
| Famciclovir                    |             | Increased Survival Time | 44.6         | [9]       |
| Acyclovir                      |             | Increased Survival Time | 39.5         | [9]       |

Table 3: Clinical Efficacy in Humans (Herpes Zoster)

| Study Endpoint                           | Famciclovir | Acyclovir | P-value         | Reference |
|------------------------------------------|-------------|-----------|-----------------|-----------|
| Median Time to Full Crusting (days)      | 10          | 10        | Not significant | [10]      |
| Median Time to Complete Healing (days)   | 21          | 28        | Not specified   | [10]      |
| Median Time to Subsidence of Pain (days) | 21          | 28        | Not specified   | [10]      |
| Mean Time to Full Crusting (days)        | 14.84       | 15.03     | 0.820           | [11]      |

In clinical trials for herpes zoster, famciclovir administered three times daily was found to be as effective as acyclovir given five times daily, with a more convenient dosing schedule.[10][11] [12] For recurrent genital herpes, famciclovir has demonstrated similar efficacy to acyclovir.[3] Topical formulations of penciclovir have also been shown to be effective, with some studies suggesting superiority over topical acyclovir in the treatment of herpes labialis.[13][14]

## Experimental Protocols

### In Vitro Antiviral Susceptibility Testing: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the in vitro efficacy of antiviral drugs.

- Cell Culture: Confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts, Vero cells) are prepared in multi-well plates.[7][8]
- Virus Inoculation: The cell monolayers are infected with a standardized amount of the virus (e.g., HSV-1 or HSV-2) and incubated to allow for viral adsorption.

- Drug Application: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of the test compound (penciclovir or acyclovir) and a gelling agent (e.g., carboxymethylcellulose) to restrict viral spread to adjacent cells.
- Incubation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death caused by viral replication). This is typically 3 days for HSV and 10 days for VZV.[\[7\]](#)
- Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
- IC50 Determination: The concentration of the drug that inhibits plaque formation by 50% (IC50) compared to the untreated virus control is calculated.



[Click to download full resolution via product page](#)

**Caption:** Workflow for the Plaque Reduction Assay.

# Cardiovascular Therapeutics: Selexipag - A Novel Approach to Pulmonary Arterial Hypertension

Selexipag is a first-in-class oral, selective prostacyclin IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).<sup>[15][16]</sup> It represents a significant advancement in the management of this progressive and life-threatening disease.

## Mechanism of Action: Targeting the Prostacyclin Pathway

Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation.<sup>[15]</sup> In PAH, there is a deficiency in endogenous prostacyclin production. Selexipag and its active metabolite, ACT-333679, selectively target the prostacyclin (IP) receptor, mimicking the effects of endogenous prostacyclin.<sup>[16]</sup> This leads to vasodilation of the pulmonary arteries, inhibition of vascular smooth muscle cell proliferation, and anti-platelet effects, ultimately reducing pulmonary vascular resistance and improving cardiac function.<sup>[15][17]</sup>



[Click to download full resolution via product page](#)

**Caption:** Signaling pathway of Selexipag in PAH.

## Comparative Efficacy Data

The efficacy of selexipag has been evaluated in numerous clinical trials, most notably the GRIPHON study, and compared with placebo and other prostacyclin pathway agents.<sup>[16][18]</sup>

Table 4: Selexipag Efficacy in the GRIPHON Trial

| Endpoint                                 | Selexipag Group | Placebo Group | Hazard Ratio (95% CI) | P-value | Reference |
|------------------------------------------|-----------------|---------------|-----------------------|---------|-----------|
| Primary                                  |                 |               |                       |         |           |
| Composite Endpoint (Morbidity/Mortality) | 27.0%           | 41.6%         | 0.60 (0.46 - 0.78)    | <0.001  | [18]      |

Table 5: Comparative Efficacy of Selexipag and Other Prostacyclin Therapies

| Endpoint                                  | Selexipag vs. Placebo | Treprostинil vs. Placebo | Beraprost vs. Placebo | Reference |
|-------------------------------------------|-----------------------|--------------------------|-----------------------|-----------|
| Clinical Worsening (Risk Ratio)           | 0.47 (0.35 - 0.65)    | 0.65 (0.46 - 0.90)       | 0.70 (0.36 - 1.38)    | [19]      |
| Change in 6-Minute Walk Distance (meters) | +12.0 (vs. placebo)   | Not specified            | Not specified         | [18]      |

A network meta-analysis of prostacyclin therapies suggests that while epoprostenol may offer superior improvements in hemodynamics, selexipag excels in preventing clinical worsening and hospitalizations.[20][21] Real-world data from the EXPOSURE study also suggest a reduced risk of mortality for patients initiated on selexipag compared to other PAH-specific therapies. [22]

## Experimental Protocols

### Clinical Trial Design for PAH: The GRIPHON Study

The GRIPHON study was a pivotal, event-driven, randomized, double-blind, placebo-controlled trial that evaluated the long-term efficacy and safety of selexipag in patients with PAH.[\[23\]](#)

- Patient Population: The study enrolled 1156 patients with symptomatic PAH, who were either treatment-naïve or on a stable dose of an endothelin receptor antagonist, a phosphodiesterase-5 inhibitor, or both.[\[16\]](#)
- Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either selexipag or placebo, in a double-blind manner.
- Dosing: Selexipag was initiated at a low dose and individually uptitrated to the highest tolerated dose.
- Primary Endpoint: The primary composite endpoint was the time to the first morbidity or mortality event, which included death from any cause or a composite of non-fatal complications related to PAH progression.[\[18\]](#)
- Secondary Endpoints: Secondary endpoints included the change in the 6-minute walk distance from baseline.[\[18\]](#)
- Statistical Analysis: The primary efficacy analysis was a time-to-event analysis using a log-rank test to compare the two treatment groups.



[Click to download full resolution via product page](#)

**Caption:** Simplified workflow of the GRIPHON clinical trial.

## Conclusion

The 4-(aminoalkyl)-1-butanol scaffold has proven to be a fruitful starting point for the development of clinically significant therapeutics. In the antiviral arena, famciclovir/penciclovir, derived from this scaffold, offers comparable, and in some aspects improved, efficacy over acyclovir, particularly with regard to its prolonged intracellular activity and more convenient dosing regimens. In the realm of cardiovascular disease, selexipag, another derivative, has established itself as a valuable oral therapy for pulmonary arterial hypertension, demonstrating a significant reduction in morbidity and mortality. This comparative guide underscores the

power of scaffold-based drug design and provides a comprehensive overview of the efficacy of these important compounds, grounded in robust experimental evidence.

## References

- Weinberg, A., Bate, B. J., Masters, H. B., Schneider, S. A., Clark, J. C., Wren, C. G., Allaman, J. A., & Levin, M. J. (1992). In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2. *Antimicrobial Agents and Chemotherapy*, 36(9), 2037–2038. [\[Link\]](#)
- Poole, C. L., & James, S. H. (2017). Famciclovir: An overview.
- Li, J. N., Chen, H. Y., & Zhang, Y. (2009). Comparison of efficacies of famciclovir with acyclovir against herpes simple virus type 1 and 2 in vitro and in vivo. *Chinese Journal of New Drugs*, 18(1), 69-72.
- Weinberg, A., Bate, B. J., Masters, H. B., Schneider, S. A., Clark, J. C., Wren, C. G., ... & Levin, M. J. (1992). In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2. *Antimicrobial agents and chemotherapy*, 36(9), 2037-2038. [\[Link\]](#)
- DailyMed. (2023). FAMCICLOVIR tablet. [\[Link\]](#)
- Bacon, T. H., & Howard, B. A. (1996). A Comparative Study of the in vitro and in vivo Antiviral Activities of Acyclovir and Penciclovir. *Antiviral Chemistry and Chemotherapy*, 7(2), 71-78.
- Shen, M. C., Lin, H. H., Lee, S. S. J., Chen, Y. S., & Lu, P. L. (2013). A Comparative Study to Evaluate the Efficacy and Safety of Acyclovir and Famciclovir in the Management of Herpes Zoster. *Journal of Clinical and Diagnostic Research*, 7(10), 2234–2237. [\[Link\]](#)
- Safrin, S., & Phan, L. (1993). In vitro activity of penciclovir against clinical isolates of acyclovir-resistant and foscarnet-resistant herpes simplex virus. *Antimicrobial agents and chemotherapy*, 37(10), 2241-2243. [\[Link\]](#)
- D'Alto, M., et al. (2023). Efficacy comparison of prostacyclin analogue and prostacyclin receptor agonist as third line treatment for pulmonary arterial hypertension. *European Heart Journal*, 44(Supplement\_2), ehad655-153. [\[Link\]](#)
- Lanza, A. C. S., et al. (2014). Randomized clinical trial of famciclovir or acyclovir for the treatment of herpes zoster in adults. *Revista da Associação Médica Brasileira*, 60(4), 336-341. [\[Link\]](#)
- Chen, X. S., et al. (2000). A comparison of topical application of penciclovir 1% cream with acyclovir 3% cream for treatment of genital herpes: a randomized, double-blind, multicentre trial. *International journal of STD & AIDS*, 11(9), 568-573. [\[Link\]](#)
- Lo, T., et al. (2018). A Systematic Review on the Efficacy of Topical Acyclovir, Penciclovir, and Docosanol for the Treatment of Herpes Simplex Labialis.
- Al-Dujaili, L. J., & Clercq, E. D. (2023). Famciclovir. In *StatPearls*.

- Nakayama, A., et al. (2022). Clinical efficacy and safety of selexipag in children and young adults with idiopathic and heritable pulmonary arterial hypertension. *Cardiology in the Young*, 32(10), 1603-1608. [\[Link\]](#)
- Ogawa, A., & Kuwano, K. (2016). Selexipag: An Oral and Selective IP Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension. *Journal of Medicinal Chemistry*, 59(21), 9645-9655. [\[Link\]](#)
- Raghavendra, K. R., & Nimisha, E. (2016). Comparative Study of Oral Acyclovir and Oral Famciclovir in the treatment of Herpes Zoster.
- Weinberg, A., et al. (1992). In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2. *Antimicrobial Agents and Chemotherapy*, 36(9), 2037–2038. [\[Link\]](#)
- BenchChem. (2025). Selexipag in Pulmonary Arterial Hypertension: A Comparative Survival Analysis in Clinical Practice.
- American Journal of Managed Care. (2024).
- Liu, Z., et al. (2022). Efficacy and safety of selexipag, an oral prostacyclin receptor agonist for the treatment of pulmonary hypertension: A meta-analysis. *Pulmonary Pharmacology & Therapeutics*, 72, 102100. [\[Link\]](#)
- Hernandez-Sanchez, J., et al. (2025). Comparative efficacy and safety of prostacyclin therapies for pulmonary arterial hypertension: a systematic review and network meta-analysis. *Frontiers in Cardiovascular Medicine*, 12, 1490215. [\[Link\]](#)
- Femiano, F., Gombos, F., & Scully, C. (2001). Recurrent herpes labialis: efficacy of topical therapy with penciclovir compared with acyclovir (aciclovir). *Oral diseases*, 7(1), 31–33. [\[Link\]](#)
- Shafran, S. D., et al. (2004). Once, twice, or three times daily famciclovir compared with aciclovir for the oral treatment of herpes zoster in immunocompetent adults: a randomized, multicenter, double-blind clinical trial. *Journal of clinical virology*, 29(4), 248-253. [\[Link\]](#)
- Hernandez-Sanchez, J., et al. (2025). Comparative efficacy and safety of prostacyclin therapies for pulmonary arterial hypertension: a systematic review and network meta-analysis. *Frontiers in Cardiovascular Medicine*, 12, 1490215. [\[Link\]](#)
- Söderberg, S., et al. (2025). Comparative Analysis of Survival in Pulmonary Arterial Hypertension for Patients Treated with Selexipag in Clinical Practice (EXPOSURE Study). *Drugs - Real World Outcomes*.
- Patsnap Synapse. (2024). What is the mechanism of Famciclovir?[\[Link\]](#)
- Condon, D. F., & Frump, A. L. (2017). Clinical pharmacology, efficacy, and safety of selexipag for the treatment of pulmonary arterial hypertension. *Expert opinion on drug metabolism & toxicology*, 13(3), 353-360. [\[Link\]](#)
- withpower.com. (n.d.). Selexipag for Pulmonary Arterial Hypertension.

- Söderberg, S., et al. (2025). Comparative Analysis of Survival in Pulmonary Arterial Hypertension for Patients Treated with Selexipag in Clinical Practice (EXPOSURE Study). *Drugs - Real World Outcomes*. [Link]
- Galiè, N., et al. (2024). Efficacy and safety of selexipag in patients with inoperable or persistent/recurrent CTEPH (SELECT randomised trial).
- Sitbon, O., et al. (2015). Selexipag for the Treatment of Pulmonary Arterial Hypertension. *The New England journal of medicine*, 373(26), 2522–2533. [Link]
- Lo, T., et al. (2018). A Systematic Review on the Efficacy of Topical Acyclovir, Penciclovir, and Docosanol for the Treatment of Herpes Simplex Labialis.
- The YODA Project. (n.d.). A Multicenter, Double-blind, Placebo-controlled Phase 3 Study Assessing the Safety and Efficacy of Selexipag on Morbidity and Mortality in Patients With Pulmonary Arterial Hypertension. [Link]
- Chen, X. S., et al. (2000). A comparison of topical application of penciclovir 1% cream with acyclovir 3% cream for treatment of genital herpes: A randomized, double-blind, multicentre trial. *International journal of STD & AIDS*, 11(9), 568-573.
- Medscape. (n.d.). Famvir (famciclovir) dosing, indications, interactions, adverse effects, and more. [Link]
- Alrabiah, F. A., & Sacks, S. L. (1996). Famciclovir: review of clinical efficacy and safety. *The Annals of pharmacotherapy*, 30(11), 1279–1285. [Link]
- Simpson, D., & Lyseng-Williamson, K. A. (2003). Famciclovir: a review of its use in herpes zoster and genital and orolabial herpes. *Drugs*, 63(1), 85–109. [Link]
- Bacon, T. H., & Howard, B. A. (1996). Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines. *Antimicrobial Agents and Chemotherapy*, 40(12), 2778–2783. [Link]
- FDA. (n.d.). Famciclovir Label. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 2. Famciclovir: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Famciclovir: a review of its use in herpes zoster and genital and orolabial herpes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Once, twice, or three times daily famciclovir compared with aciclovir for the oral treatment of herpes zoster in immunocompetent adults: a randomized, multicenter, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nctr-crs.fda.gov [nctr-crs.fda.gov]
- 8. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 10. Comparative Study of Oral Acyclovir and Oral Famciclovir in the treatment of Herpes Zoster - IP Indian J Clin Exp Dermatol [ijced.org]
- 11. Randomized clinical trial of famciclovir or acyclovir for the treatment of herpes zoster in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comparative Study to Evaluate the Efficacy and Safety of Acyclovir and Famciclovir in the Management of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recurrent herpes labialis: efficacy of topical therapy with penciclovir compared with acyclovir (aciclovir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Systematic Review on the Efficacy of Topical Acyclovir, Penciclovir, and Docosanol for the Treatment of Herpes Simple... [ouci.dntb.gov.ua]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. academic.oup.com [academic.oup.com]
- 18. news-medical.net [news-medical.net]
- 19. ajmc.com [ajmc.com]
- 20. Frontiers | Comparative efficacy and safety of prostacyclin therapies for pulmonary arterial hypertension: a systematic review and network meta-analysis [frontiersin.org]
- 21. Comparative efficacy and safety of prostacyclin therapies for pulmonary arterial hypertension: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparative Analysis of Survival in Pulmonary Arterial Hypertension for Patients Treated with Selexipag in Clinical Practice (EXPOSURE Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NCT01106014 - A Multicenter, Double-blind, Placebo-controlled Phase 3 Study Assessing the Safety and Efficacy of Selexipag on Morbidity and Mortality in Patients With Pulmonary Arterial Hypertension - The YODA Project [yoda.yale.edu]
- To cite this document: BenchChem. [Efficacy of Therapeutics Derived from 4-(Aminoalkyl)-1-butanol Scaffolds: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096056#efficacy-comparison-of-compounds-synthesized-with-4-z-amino-1-butanol>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)